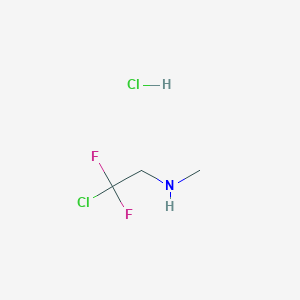

2-Chloro-2,2-difluoro-N-methylethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-N,N-dimethylethylamine hydrochloride” and “2-Chloro-N-methylethanamine hydrochloride” are organic compounds that contain chlorine . They are used in laboratory settings and are not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of these compounds is based on structures generated from information available in databases .Physical And Chemical Properties Analysis

These compounds are typically white to yellow solids .Aplicaciones Científicas De Investigación

Biocatalytic Strategies in Synthesis

Researchers have developed efficient biocatalytic methods for the stereoselective synthesis of compounds containing the difluoromethyl group, such as trisubstituted cyclopropanes, showcasing the utility of this chemical in medicinal chemistry. This approach facilitates the creation of fluorinated building blocks, demonstrating its potential in drug discovery and development (Carminati et al., 2020).

Fluorinated Polymers

The synthesis of novel fluorinated polyimides from specific diamine monomers has been explored, resulting in materials with excellent thermal stability and mechanical properties. These findings indicate the role of such chemicals in the development of high-performance materials suitable for various applications (Yin et al., 2005).

Solvent Interactions in Chemical Reactions

Studies on solvent interactions in fluorous reaction systems have provided insights into how solvent components interact with substrates in biphasic systems. This research is critical for understanding and optimizing reaction conditions in synthetic chemistry (Gerig, 2005).

Optical Detection of Amines

The development of chemosensitive chlorophyll derivatives for the optical detection of amines highlights the application of fluorinated compounds in analytical chemistry. Such innovations could lead to advancements in chemical sensing technologies (Tamiaki et al., 2013).

Analytical Techniques for Halogens

Research into analytical methods for determining halogens, including fluorine, in biological samples emphasizes the importance of accurate and sensitive detection techniques. These methodologies are crucial for environmental monitoring and understanding biochemical effects in living organisms (Mello et al., 2013).

Synthesis of Pesticides

The review of synthesis processes for certain pyridine derivatives containing fluorine showcases the application of these compounds in the production of pesticides. This underscores the relevance of fluorinated compounds in agricultural chemistry (Xin-xin, 2006).

Environmental Hazards of Hydrofluorocarbons

Investigations into the environmental hazards and exposure risks of hydrofluorocarbons (HFCs) highlight the need for managing emissions of these compounds. Such studies are vital for developing strategies to mitigate global warming and protect the ozone layer (Tsai, 2005).

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-2,2-difluoro-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClF2N.ClH/c1-7-2-3(4,5)6;/h7H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEFIAABULITSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(F)(F)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2,2-difluoro-N-methylethanamine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

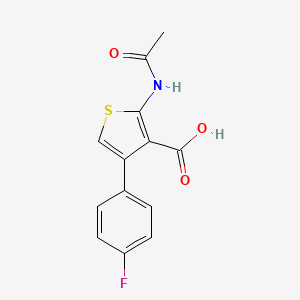

![N-(2,5-difluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2961046.png)

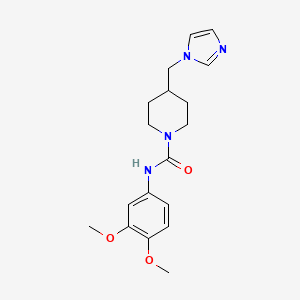

![N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2961051.png)

![1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine](/img/structure/B2961052.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2961054.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)

![2,4-Dimethyl-5-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2961057.png)

![N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2961058.png)

![[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B2961065.png)